molecular formula C11H22Cl2N2O B1464987 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride CAS No. 1172016-21-5

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride

Cat. No. B1464987
CAS RN: 1172016-21-5
M. Wt: 269.21 g/mol
InChI Key: OPVYQJVNQFQOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O•HCl . It has a molecular weight of 269.21 . This compound is typically in a solid state and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C11H21ClN2O•HCl . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 269.21 .

Scientific Research Applications

Biological and Pharmacological Research

Compounds with similar structural features, such as acetamide derivatives and other related chemical entities, have been extensively studied for their biological effects. For instance, research on acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, highlights the ongoing interest in understanding the toxicological and pharmacological profiles of these compounds. These studies are pivotal for assessing the potential therapeutic and adverse effects of chemical compounds, contributing to drug development processes and safety evaluations (Kennedy, 2001).

Environmental Toxicology and Persistence

Environmental science research also significantly benefits from studies on the persistence, toxicity, and degradation pathways of chemically related compounds. For example, the behavior of acetamiprid, a neonicotinoid insecticide, in soil and its ecological impact, provides crucial data on how similar compounds might behave in various environmental matrices. Understanding the degradation pathways, persistence, and potential ecotoxicological effects of such compounds is essential for environmental protection and the development of more sustainable chemical practices (Gupta & Gajbhiye, 2007).

properties

IUPAC Name

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O.ClH/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12;/h3-9H2,1-2H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYQJVNQFQOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.